molecular formula C24H51P B1581425 Trioctylphosphine CAS No. 4731-53-7

Trioctylphosphine

Cat. No. B1581425
CAS RN: 4731-53-7
M. Wt: 370.6 g/mol
InChI Key: RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Patent
US05284555

Procedure details

Work up yielded trioctylphosphine oxide, a colourless solid FP 47.0° C., 365 g--75% yield on the octene used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([P:9](=O)([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C=CCCCCCC>>[CH2:18]([P:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)P(CCCCCCCC)(CCCCCCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a colourless solid FP 47.0° C., 365 g--75% yield

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)P(CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.